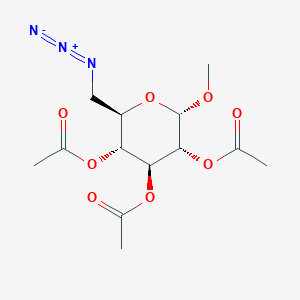
Ethyl 2-(triphenylphosphoranylidene)butanoate
Descripción general
Descripción
Ethyl 2-(triphenylphosphoranylidene)butanoate is a chemical compound with the molecular formula C24H25O2P . It has a molecular weight of 376.4 g/mol . The IUPAC name for this compound is ethyl 2-(triphenyl-λ5-phosphanylidene)butanoate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(triphenylphosphoranylidene)butanoate consists of a butanoate group attached to an ethyl group and a triphenylphosphoranylidene group . The InChI string for this compound isInChI=1S/C24H25O2P/c1-3-23(24(25)26-4-2)27(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,3-4H2,1-2H3 . Physical And Chemical Properties Analysis
Ethyl 2-(triphenylphosphoranylidene)butanoate has a molecular weight of 376.4 g/mol . It has a XLogP3-AA value of 4.8, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and seven rotatable bonds . Its topological polar surface area is 26.3 Ų . The compound has a complexity of 468 .Aplicaciones Científicas De Investigación
Condensation Reactions
This compound is used in condensation reactions . The condensation reaction is a process by which two molecules are joined together to form a larger molecule, with the loss of a small molecule such as water or an alcohol.
Synthesis of Poly (Amide-Imide)s
“Ethyl 2-(triphenyl-phosphoranylidene)butanoate” is used in the synthesis of heat-resistant and soluble poly (amide-imide)s . These polymers are prepared via a direct phosphorylation polycondensation of the compound with various aromatic diamines . These polymers are readily soluble in a variety of aprotic polar solvents such as NMP, DMSO, DMAc, and DMF .
Production of Heat-Resistant Materials
The compound is used in the production of heat-resistant materials . The resulting polymers exhibit good thermal stability, with 10% weight loss at temperatures in excess of 538°C and char yield at 700°C in nitrogen ranging from 68 to 79% .
Production of Soluble Polymers
The compound is used in the production of soluble polymers . The insertion of amide groups in imide containing macromolecular chains can enhance the organo-solubility and thermal stability .
Reaction with Dibenzoyldiazine
The compound reacts with dibenzoyldiazine to give the olefinic compound and triphenylphosphine oxide . This reaction is useful in the synthesis of new 2-[(benzoylhydrazono)phenylalkyl]but-2-enedioic acid dialkylesters .
Production of Phosphorus-Containing Polymers
The compound is used in the production of phosphorus-containing polymers . These polymers have ether, sulphur, fluorine, or phosphorus containing phenyl moieties in their backbone .
Propiedades
IUPAC Name |
ethyl 2-(triphenyl-λ5-phosphanylidene)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25O2P/c1-3-23(24(25)26-4-2)27(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSGNTVNBILPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(triphenyl-phosphoranylidene)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,6-dichloro-N-[[5-chloro-N-methyl-2-nitro-4-(trifluoromethyl)anilino]carbamoyl]benzamide](/img/structure/B3040590.png)

![N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide](/img/structure/B3040594.png)
![[2,4-Dichloro-6-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenyl] 2-fluorobenzoate](/img/structure/B3040595.png)



![3-chloro-6-[5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridazine](/img/structure/B3040604.png)

![2-Chloro-1-[4-(5-nitro-2-pyridyl)piperazino]ethan-1-one](/img/structure/B3040606.png)